![molecular formula C12H11N5O B14055724 4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The compound has shown potential in various scientific research fields, particularly in medicinal chemistry due to its biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine typically involves multiple steps. One common method includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . This process often requires base-mediated conditions and specific reagents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrrolopyridine core.
科学的研究の応用
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including inhibition of specific enzymes.
Industry: Its derivatives are explored for use in developing new materials and chemical processes.
作用機序
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate cell proliferation, migration, and survival. By inhibiting these receptors, the compound can interfere with cancer cell growth and metastasis .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activities.
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and have shown various biological activities.
Uniqueness
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern and methoxy group, which contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C12H11N5O |
|---|---|
分子量 |
241.25 g/mol |
IUPAC名 |
4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-11-3-2-9-8(15-11)5-7-17(9)10-4-6-14-12(13)16-10/h2-7H,1H3,(H2,13,14,16) |
InChIキー |
VQZRWFSXLXJYDV-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=C1)N(C=C2)C3=NC(=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)
![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
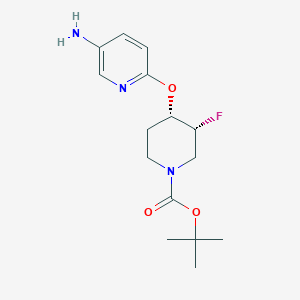

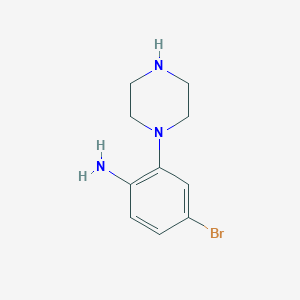

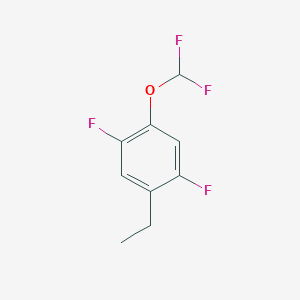
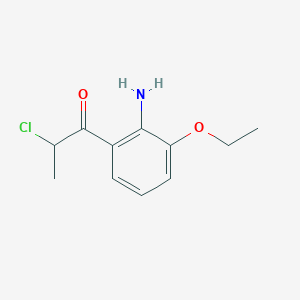
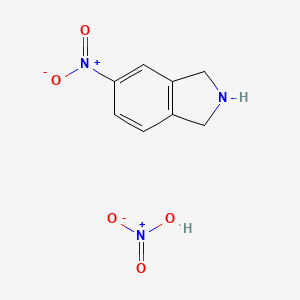
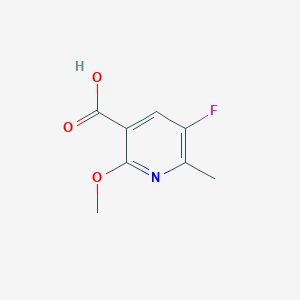
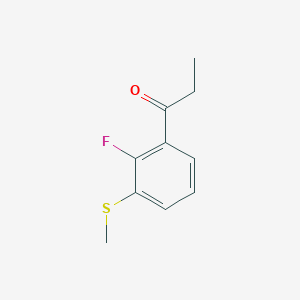

![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
